molecular formula C25H22N4O3S B2782788 N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 307509-40-6

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2782788
CAS No.: 307509-40-6
M. Wt: 458.54
InChI Key: OIAWLVOIAQZIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-[1,1'-biphenyl]-4-carboxamide is a sulfonamide-based compound featuring a biphenyl carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl-sulfamoylphenyl moiety. Its synthesis typically involves coupling reactions between sulfamoylphenyl intermediates and biphenyl carbonyl derivatives. For example, describes its preparation via the reaction of sulfamethazine with 4-phenylbenzoyl chloride in pyridine, yielding the target compound after purification .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-17-16-18(2)27-25(26-17)29-33(31,32)23-14-12-22(13-15-23)28-24(30)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,28,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAWLVOIAQZIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then coupled with 4-phenylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role as an antimicrobial agent, particularly against bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substitution of the biphenyl carboxamide group or modifications to the pyrimidine-sulfamoylphenyl moiety. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Structural Modifications Key Properties/Activity Synthesis Yield Reference
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-[1,1'-biphenyl]-4-carboxamide Biphenyl carboxamide core Carbonic anhydrase inhibition; antitubercular activity Not explicitly reported
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-naphthamide Biphenyl replaced with naphthyl Enhanced hydrophobicity; unconfirmed biological activity Not reported
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide Biphenyl carboxamide with decahydronaphthalenyl amine Structural analog for receptor binding studies 84%
N-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide Biphenyl replaced with nitrobenzamide-thiourea Antibacterial activity (broad spectrum) Not reported
7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10a) Pyrrolopyrimidine core with cyclopentyl and methoxyphenyl groups Kinase inhibition (e.g., JAK2/STAT pathways) 43%

Impact of Hydrophobic Substituents

highlights that replacing the biphenyl group with hydrophobic fragments (e.g., naphthyl, diphenylmethane) modulates binding affinity to carbonic anhydrase. The biphenyl carboxamide in the target compound likely optimizes π-π stacking interactions in enzyme active sites, whereas naphthyl analogs () may exhibit stronger hydrophobic binding but reduced solubility .

Key Research Findings

Carbonic Anhydrase Inhibition : The biphenyl carboxamide moiety in the target compound enhances inhibitory potency compared to smaller aromatic groups (e.g., phenyl), as shown in enzymatic assays () .

Antitubercular Potential: Sulfonamide derivatives with biphenyl groups (e.g., ) exhibit moderate activity against Mycobacterium tuberculosis, likely due to sulfamoyl group interactions with bacterial enzymes .

Structural Insights : Crystallographic studies of related sulfonamides () reveal that the 4,6-dimethylpyrimidine group stabilizes hydrogen-bonding networks critical for target binding .

Biological Activity

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a sulfonamide derivative that exhibits significant biological activity, particularly in antibacterial applications. This compound is part of a broader class of sulfonamides known for their ability to inhibit bacterial growth through various mechanisms. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O4S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This compound features a sulfamoyl group attached to a biphenyl structure and a pyrimidine moiety, which contributes to its biological activity.

The primary mechanisms by which sulfonamides, including this compound, exert their antibacterial effects include:

  • Inhibition of Folate Biosynthesis : Sulfonamides compete with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This competition inhibits the production of folate, leading to impaired nucleic acid synthesis and bacterial growth inhibition .
  • Peptidoglycan Disruption : Recent studies have shown that some sulfonamide derivatives can interfere with peptidoglycan synthesis by inhibiting enzymes such as MurB and MurD. This disruption is critical for maintaining bacterial cell wall integrity .
  • Inhibition of Kinases : Some derivatives have been found to inhibit serine/threonine kinases (e.g., Stk1/PknB), enhancing the susceptibility of resistant strains like MRSA to other antibiotics .

Antibacterial Activity

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibits MIC values starting from 3.91 μM against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
  • Biofilm Formation Inhibition : It has been reported that this compound prevents biofilm formation in MRSA, which is crucial for combating chronic infections associated with biofilm-producing bacteria .

Cytotoxicity Studies

In vitro studies have shown that while effective against bacteria, the compound exhibits minimal cytotoxicity towards human liver cells (HepG2), indicating a favorable therapeutic index .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on MRSA : A study demonstrated that the compound effectively inhibited MRSA at low concentrations (MIC 7.81 μM), showcasing its potential as a treatment option against resistant strains .
  • Combination Therapy : Another research highlighted that when used in conjunction with β-lactams, this compound could reverse antibiotic resistance in MRSA strains by enhancing their susceptibility to these antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.